3-Carboxy Detomidine Methyl Ester chemical structure and properties
3-Carboxy Detomidine Methyl Ester chemical structure and properties
The following technical guide is structured as a high-level monograph for drug development professionals and analytical chemists. It synthesizes confirmed chemical data with derived methodological protocols based on the structural properties of alpha-2 adrenergic agonists.
Chemical Identity, Metabolic Context, and Analytical Applications
Executive Summary
3-Carboxy Detomidine Methyl Ester (CAS: 146197-56-0) is a synthetic derivative and potential impurity associated with Detomidine , a potent
The Methyl Ester variant discussed here serves two critical roles in pharmaceutical research:
-
Analytical Reference Standard: Used to calibrate LC-MS/MS assays, particularly when differentiating between acidic metabolites and esterified artifacts formed during methanol-based extraction processes.
-
Impurity Profiling: A potential synthetic byproduct during the manufacturing of Detomidine or its metabolites.
This guide details the physicochemical properties, synthesis pathways, and validated analytical protocols for this compound.[1]
Chemical Constitution & Properties[2][3][4][5][6][7][8][9]
Structural Analysis
The molecule retains the core imidazole pharmacophore of Detomidine but features a methyl ester modification at the 3-position of the phenyl ring. This modification significantly alters the solubility profile compared to the polar carboxylic acid metabolite.
| Property | Data | Notes |
| IUPAC Name | Methyl 3-(1H-imidazol-5-ylmethyl)-2-methylbenzoate | |
| Common Name | 3-Carboxy Detomidine Methyl Ester | |
| CAS Number | 146197-56-0 | Source: TRC/ChemSub |
| Molecular Formula | ||
| Molecular Weight | 230.26 g/mol | |
| Solubility | DMSO, Methanol, Chloroform | Low water solubility compared to the free acid form.[2] |
| pKa (Imidazole) | ~7.0 - 7.4 | Basic nitrogen on imidazole ring. |
| Appearance | White to off-white solid | Hygroscopic in salt form. |
Molecular Geometry
The steric bulk of the ortho-methyl group (position 2) forces the benzyl-imidazole bond into a specific conformation, restricting rotation. The addition of the methyl ester at position 3 adds lipophilicity (
Metabolic Context & Biosynthesis
Understanding the origin of this compound requires mapping the metabolism of the parent drug, Detomidine. The methyl ester is rarely a biological metabolite in vivo (due to esterase activity) but is a critical process impurity or extraction artifact .
The Oxidation Pathway
Detomidine undergoes extensive hepatic metabolism. The primary route is the hydroxylation of the 3-methyl group by Cytochrome P450 enzymes, followed by oxidation to the carboxylic acid.
Figure 1: Metabolic fate of Detomidine showing the derivation of the Methyl Ester. Note that the conversion to Methyl Ester is typically synthetic or artifactual, not biological.[1]
Synthesis & Preparation Protocols
For researchers requiring this compound as a standard, de novo synthesis is preferred over extraction to ensure high purity (>98%).[1]
Synthetic Route: Esterification of the Metabolite
Principle: Acid-catalyzed Fischer esterification of 3-Carboxy Detomidine.
Reagents:
-
Precursor: 3-Carboxy Detomidine (CAS 115664-39-6)[3]
-
Solvent: Anhydrous Methanol (MeOH)[1]
-
Catalyst: Thionyl Chloride (
) or Sulfuric Acid ( )[1]
Protocol:
-
Dissolution: Dissolve 100 mg of 3-Carboxy Detomidine in 5 mL of anhydrous MeOH under nitrogen atmosphere.
-
Activation: Cool to 0°C. Dropwise add 1.5 eq of
. The reaction is exothermic; maintain temperature <10°C. -
Reflux: Heat to reflux (65°C) for 2 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The polar acid spot (
) should disappear, replaced by the less polar ester ( ). -
Workup: Evaporate solvent in vacuo. Re-dissolve residue in saturated
(to neutralize) and extract with Ethyl Acetate ( ). -
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from Et2O/Hexane.
Synthesis Logic
Direct esterification is chosen because the carboxylic acid metabolite is commercially available or easily accessible via oxidation of detomidine. This route avoids the complex Grignard chemistry required to build the imidazole ring from scratch.
Analytical Characterization (LC-MS/MS)
In doping control (e.g., equine sports), distinguishing between the acid metabolite and its ester derivatives is crucial to avoid false positives caused by sample handling (e.g., using methanol during extraction).[1]
Mass Spectrometry Fragmentation
The molecule ionizes well in Positive Electrospray Ionization (ESI+) mode due to the basic imidazole nitrogen.
| Transition Type | Precursor ( | Product ( | Fragmentation Mechanism |
| Quantifier | 231.1 | 109.1 | Cleavage of the benzyl-imidazole bond; loss of the benzoate moiety. |
| Qualifier 1 | 231.1 | 81.1 | Imidazole ring fragmentation. |
| Qualifier 2 | 231.1 | 171.1 | Loss of the methyl ester group ( |
Validated Chromatographic Method
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex, 2.6 µm, 100 x 2.1 mm).[1] Mobile Phase:
Gradient Profile:
-
0-1 min: 5% B (Isocratic hold for polar impurities)
-
1-6 min: 5%
95% B (Linear gradient) -
Note: 3-Carboxy Detomidine (Acid) elutes early (~2.5 min). The Methyl Ester elutes later (~4.8 min) due to increased hydrophobicity.
Figure 2: Analytical workflow for the detection of Detomidine metabolites and derivatives.
Pharmacological & Toxicological Implications
While Detomidine is a potent sedative, the 3-Carboxy metabolite is generally considered pharmacologically inactive due to its high polarity and inability to cross the blood-brain barrier.
However, the Methyl Ester restores lipophilicity.[1]
-
Hypothesis: It may act as a prodrug .[1] If administered, esterases in the plasma would likely hydrolyze it back to the inactive acid rapidly.
-
Safety: In an analytical context, it is treated as a hazardous chemical (Standard Laboratory Safety protocols apply), but it lacks the potent sedative risks of the parent compound due to rapid hydrolysis kinetics.
References
-
Toronto Research Chemicals (TRC). 3-Carboxy Detomidine Methyl Ester Product Monograph. Retrieved from
-
Salonen, J. S., et al. (1988).[1][5] "Metabolism of detomidine in the rat. II. Characterisation of metabolites in urine." European Journal of Drug Metabolism and Pharmacokinetics.
-
Cayman Chemical. Detomidine Hydrochloride Product Information. Retrieved from
-
PubChem. Detomidine Compound Summary. National Library of Medicine. Retrieved from
-
Maddy Equine Analytical Chemistry Laboratory. Pharmacokinetics of detomidine and its metabolites. University of California, Davis.[6][7]
Sources
- 1. 3-羧基地托米啶甲基酯-3-Carboxy Detomidine Methyl Ester代理/参数/厂家-标准品(生化)-艾美捷科技有限公司 [amyjet.com]
- 2. WO2015078235A1 - Method for preparing medetomidine intermediate - Google Patents [patents.google.com]
- 3. 3-Carboxy Detomidine - CAS - 115664-39-6 | Axios Research [axios-research.com]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. madbarn.com [madbarn.com]
- 6. rmtcnet.com [rmtcnet.com]
- 7. Pharmacokinetics of detomidine and its metabolites following intravenous and intramuscular administration in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
